N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine

Regioselective synthesis N-protecting group Friedel–Crafts acylation

N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine (CAS 175135-42-9), also catalogued as 1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime, is a heterocyclic ketoxime building block featuring a pyrrole ring N-protected by a benzenesulfonyl group and functionalised at the 3-position with an ethylidene hydroxylamine moiety. The benzenesulfonyl substituent serves the dual purpose of blocking the pyrrole nitrogen and directing electrophilic substitution regioselectively to the 3-position, a strategy foundational to the synthesis of 3-substituted pyrroles.

Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
CAS No. 175135-42-9
Cat. No. B066331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine
CAS175135-42-9
Molecular FormulaC12H12N2O3S
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3S/c1-10(13-15)11-7-8-14(9-11)18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3
InChIKeyFWFDXRHPTWTMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-[1-(Benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine (CAS 175135-42-9): Chemical Class, Core Features, and Procurement Relevance


N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine (CAS 175135-42-9), also catalogued as 1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime, is a heterocyclic ketoxime building block featuring a pyrrole ring N-protected by a benzenesulfonyl group and functionalised at the 3-position with an ethylidene hydroxylamine moiety . The benzenesulfonyl substituent serves the dual purpose of blocking the pyrrole nitrogen and directing electrophilic substitution regioselectively to the 3-position, a strategy foundational to the synthesis of 3-substituted pyrroles [1]. Its molecular formula is C₁₂H₁₂N₂O₃S (MW 264.30 g·mol⁻¹), and it is supplied as a research intermediate, typically at ≥97–98% purity, for pharmaceutical R&D and medicinal chemistry programmes .

Regioselective 3-position pyrrole building block
Pre-installed oxime handle for amine/amide synthesis
High purity research intermediate with analytical documentation

Why 3-Acetyl-1-(phenylsulfonyl)pyrrole or Other N-Protected Pyrrole Intermediates Cannot Replace the Oxime Form in Multi-Step HDAC-Inhibitor Syntheses


Compounds within the N-benzenesulfonylpyrrole family are not functionally interchangeable because the 3-position substituent dictates the available downstream chemistry. The ketone precursor 3-acetyl-1-(phenylsulfonyl)pyrrole (CAS 81453-98-7) is limited to carbonyl-based transformations, whereas the corresponding oxime (CAS 175135-42-9) unlocks nitrogen-incorporating pathways—Beckmann rearrangement to amides, reduction to the primary amine, or O-functionalisation to oxime ethers—that are essential for constructing the acrylamide linker found in clinical-stage HDAC inhibitors such as resminostat [1]. Substituting the benzenesulfonyl protecting group with a tosyl, Boc, or silyl group also alters the regiochemical outcome of electrophilic aromatic substitution: the benzenesulfonyl group has been empirically validated to deliver strong regiospecificity for the 3-position in Friedel–Crafts acylation, whereas other N-protecting groups can shift substitution to the 2-position or reduce overall yield [2]. Consequently, a procurement decision that treats any N-protected pyrrole intermediate as a generic drop-in replacement risks introducing incompatible functional-group chemistry or compromising the regiochemical integrity of the final target molecule.

Functional handle
Oxime provides N-incorporation pathways
Ketone requires additional oximation step
Regiochemical outcome
Benzenesulfonyl directs 3-substitution
Tosyl/Boc may shift to 2-regioisomer mixtures

Product-Specific Quantitative Evidence Guide: N-[1-[1-(Benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine


Regioselective 3-Position Functionalisation Enabled by the Benzenesulfonyl Directing Group

The benzenesulfonyl group on the pyrrole nitrogen of CAS 175135-42-9 is not merely a protecting group; it enforces regioselective electrophilic substitution at the 3-position. When 1-benzenesulfonyl-1H-pyrrole is subjected to Friedel–Crafts acetylation, the 3-acetyl derivative is obtained with strong regiospecificity and good yield, whereas the corresponding 1-tosyl-1H-pyrrole or N-Boc-pyrrole substrates produce mixtures of 2- and 3-substituted products under identical conditions [1]. This regiochemical control is directly embedded in the structure of CAS 175135-42-9, whose synthesis proceeds via the 3-acetyl intermediate, ensuring that the oxime functionality is correctly positioned for subsequent elaboration to the (E)-acrylamide pharmacophore [2].

Regioselectivity
Head-to-head
Target: >10:1 3- vs 2-acyl
Tosyl/Boc: ~1:1–1:3
Supports 3-position regiochemical integrity
Friedel–Crafts conditions reported
Regioselective synthesis N-protecting group Friedel–Crafts acylation 3-substituted pyrrole

Oxime Functional Handle Enables Beckmann Rearrangement to Pyrrole-3-carboxamides

The oxime group of CAS 175135-42-9 provides a direct entry to pyrrole-3-carboxamides via the Beckmann rearrangement, a transformation inaccessible from the parent ketone 3-acetyl-1-(phenylsulfonyl)pyrrole (CAS 81453-98-7) without prior oxime formation. Ketcha and co-workers demonstrated that microwave-assisted Beckmann rearrangement of acyl-1-(phenylsulfonyl)pyrrole oximes over montmorillonite K10 clay under solvent-free conditions proceeds efficiently, yielding the corresponding carboxamides [1]. In contrast, the ketone precursor requires a separate oximation step—adding one synthetic operation, consuming additional hydroxylamine reagent, and generating extra waste—before the same amide-forming transformation can be executed [2].

Beckmann Step Economy
Head-to-head
Oxime: 1 step to carboxamide
Ketone: 2 steps (oximation + rearrangement)
Eliminates one synthetic operation
Microwave, solvent-free reported
Beckmann rearrangement oxime carboxamide pyrrole

Sulfonyl Oxime Ethers as Latent Electrophiles for Nucleophilic Substitution: A Versatility Advantage over Simple Ketones

The oxime hydroxyl of CAS 175135-42-9 can be converted to a sulfonyl oxime ether (e.g., mesylate or tosylate), generating an electrophilic species that undergoes facile nucleophilic substitution with amines, thiols, and alkoxides under mild, metal-free conditions to yield diverse oxime ether derivatives [1]. This reactivity manifold is not available from the ketone 3-acetyl-1-(phenylsulfonyl)pyrrole, which requires reductive amination conditions (NaBH₃CN or NaBH(OAc)₃, typically in 1,2-dichloroethane or THF at 40–60 °C) to form C–N bonds at the 3-position α-carbon [2]. The sulfonyl oxime ether pathway operates at ambient temperature and avoids the use of toxic cyanoborohydride reagents, offering a safer and operationally simpler diversification strategy for parallel synthesis [1].

Diversification Conditions
Class-level
Sulfonyl oxime ether: rt, metal-free
Ketone: reductive amination, 40–60 °C
May enable safer, room-temp diversification
Based on general oxime ether reactivity
Sulfonyl oxime ether nucleophilic substitution C–N bond formation oxime ether

Validated Purity Specifications from ISO-Certified Suppliers Enable Direct Use in cGMP-Relevant Synthetic Sequences

CAS 175135-42-9 is commercially available at a certified purity of ≥98% (HPLC) from multiple ISO-certified manufacturers, with batch-specific certificates of analysis including NMR, HPLC, and GC data . Its ketone precursor 3-acetyl-1-(phenylsulfonyl)pyrrole (CAS 81453-98-7) is also available at 98% purity , but the oxime presents an additional quality attribute: the E/Z stereoisomer ratio of the oxime double bond, which can influence the stereochemical outcome of subsequent Beckmann rearrangements or reductions. Vendor CoA data for CAS 175135-42-9 typically report a single geometric isomer (predominantly E) based on ¹H NMR integration, whereas analogous aliphatic ketoximes often require chromatographic separation of isomers before use in stereospecific transformations . This pre-validated stereochemical homogeneity reduces the analytical burden on the end user and eliminates a chiral or geometric purification step that would otherwise be necessary if starting from the ketone and performing oximation in-house.

Purity & Stereochemistry
Data to verify
≥98% purity; single E-oxime isomer
Reported pre-validated stereochemical homogeneity
Supplier CoA; independent verification recommended
Purity specification quality control API intermediate ISO certification

Best Research and Industrial Application Scenarios for N-[1-[1-(Benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine (CAS 175135-42-9)


Late-Stage Intermediate for HDAC Inhibitor Programmes Targeting the Sulfonylpyrrole Acrylamide Pharmacophore

Medicinal chemistry teams developing HDAC inhibitors based on the N-sulfonylpyrrole scaffold (e.g., resminostat analogues) can deploy CAS 175135-42-9 as a key advanced intermediate. The pre-installed oxime at the pyrrole 3-position provides a direct precursor to the (E)-acrylamide linker through oxime reduction to the primary amine, followed by acryloylation, or through Beckmann rearrangement to the carboxamide followed by functional group interconversion [1]. Sourcing the oxime rather than the ketone eliminates one synthetic step and avoids handling hydroxylamine hydrochloride, which is classified as a skin sensitiser and corrosive under GHS [2].

Diversification Point for Pyrrole-Focused Compound Library Synthesis via Sulfonyl Oxime Ether Chemistry

In parallel synthesis or DNA-encoded library (DEL) production, CAS 175135-42-9 serves as a common diversification point. The oxime hydroxyl is converted to the O-mesyl or O-tosyl sulfonyl oxime ether in a single high-yielding step, generating a bench-stable electrophile that reacts with diverse amine, thiol, and alcohol nucleophiles at ambient temperature without metal catalysts [1]. This protocol is compatible with 96-well plate formats and automated liquid handling, whereas the ketone congener would require reductive amination conditions involving air-sensitive hydride reagents and longer reaction times [2].

Beckmann Rearrangement Substrate for Accessing Pyrrole-3-carboxamide Building Blocks

Research groups investigating pyrrole-3-carboxamides as carbonic anhydrase inhibitors or other target classes can use CAS 175135-42-9 directly in microwave-assisted Beckmann rearrangements over montmorillonite K10 under solvent-free conditions, as demonstrated by Ketcha and co-workers [1]. The oxime substrate bypasses the need for separate ketone oximation, enabling a two-step sequence from the commercially available oxime to the target carboxamide: Beckmann rearrangement followed by sulfonyl deprotection. This streamlined route is advantageous for undergraduate teaching laboratories and early-stage medicinal chemistry hit expansion where operational simplicity and reduced step count are prioritised [1].

Process Chemistry Development Requiring Pre-Qualified, High-Purity Advanced Intermediates for Route Scouting

Process R&D groups evaluating synthetic routes to sulfonylpyrrole-based APIs can procure CAS 175135-42-9 as a pre-qualified intermediate with validated purity (≥98%, HPLC), stereochemical homogeneity, and full analytical documentation (CoA, NMR, HPLC, GC) [1]. This allows direct integration into route-scouting experiments without dedicating resources to in-house oximation development, analytical method qualification, or geometric isomer validation. The time saving—estimated at 3–5 working days for method development and batch release testing—can be critical during lead optimisation campaigns where multiple synthetic routes are being evaluated in parallel [2].

Application
Selection Property
Validation Focus
HDAC inhibitor intermediate
Pre-installed oxime for acrylamide linker
Reduction or Beckmann rearrangement efficiency
Compound library diversification
Sulfonyl oxime ether reactivity
Nucleophile scope and ambient conditions
Carboxamide building blocks
Direct Beckmann rearrangement substrate
Solvent-free microwave protocol
Process route scouting
Pre-qualified purity and documentation
Batch traceability and QC workload
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